molecular formula C10H13N3 B13329065 2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine

Cat. No.: B13329065
M. Wt: 175.23 g/mol
InChI Key: KEWXHBWHBOZMPB-UHFFFAOYSA-N
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Description

2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core with a methyl group at position 2 and a propargyl (prop-2-yn-1-yl) substituent at position 3. This scaffold is part of a broader class of tetrahydropyrazolo[1,5-a]pyrazines, which are valued in medicinal chemistry for their structural rigidity, hydrogen-bonding capacity, and versatility in functionalization . The compound’s propargyl group introduces alkyne reactivity, enabling applications in click chemistry or covalent binding strategies.

Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-methyl-5-prop-2-ynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C10H13N3/c1-3-4-12-5-6-13-10(8-12)7-9(2)11-13/h1,7H,4-6,8H2,2H3

InChI Key

KEWXHBWHBOZMPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2CCN(CC2=C1)CC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of propargyl bromide and a suitable pyrazine derivative in the presence of a base such as sodium hydroxide . The reaction is often carried out in a solvent like toluene under phase-transfer catalysis conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism by which 2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine exerts its effects involves interactions with molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and electron transfer pathways . These reactive species can then interact with various biological molecules, leading to specific effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Weight Key Applications/Findings Reference ID
Target Compound 2-Me, 5-prop-2-yn-1-yl 177.21* Potential covalent modifiers; unexplored pharmacological activity N/A
(R)-6-Isopropyl-4,5,6,7-THP-pyrazolo[1,5-a]pz 6-Isopropyl 166.21 Intermediate in Parkin E3 ligase modulator synthesis; 99% yield via LiAlH4 reduction
Ethyl 5-(3-Me-furan-2-carbonyl)-THP-pz-2-COOEt 5-(3-Me-furan-2-carbonyl), 2-COOEt 289.30 Non-nucleoside RSV polymerase inhibitor (65% yield; IC50: 0.8 µM)
2-(Trifluoromethyl)-THP-pyrazolo[1,5-a]pz 2-CF3 191.16 Explored in ROS1 inhibitor patents; enhanced lipophilicity (logP: 1.2)
Zanubrutinib (Brukinsa®) Tetrahydropyrazolo[1,5-a]pyrimidine core 472.49 FDA-approved Btk inhibitor; IC50: 0.5 nM; covalent binding to Cys481
THPP derivative (Compound 45) 5-Aryl, 2-carboxamide ~450 (estimated) HBV core protein allosteric modulator; 1.5 mg/kg dose reduced HBV DNA in mice by >2-log

*Calculated using ChemDraw.

Key Comparisons:

Reactivity and Synthetic Accessibility :

  • The propargyl group in the target compound contrasts with the isopropyl (), trifluoromethyl (), and carboxamide () substituents in analogues. Propargyl derivatives are underutilized in current literature but offer unique reactivity for bioconjugation or covalent drug design .
  • Syntheses of similar compounds (e.g., 5-benzyl-THP-pyrazolo[1,5-a]pyrazine) involve reductive amination or cyclization, suggesting compatibility with the target compound’s preparation .

Biological Activity :

  • Antiviral Applications : THPP derivatives () inhibit HBV via core protein modulation, while the target compound’s propargyl group may enable covalent interactions with viral targets.
  • Kinase Inhibition : Zanubrutinib’s pyrimidine core (vs. pyrazine in the target compound) demonstrates scaffold flexibility; pyrazine derivatives may offer improved selectivity due to altered hydrogen-bonding patterns .

Physicochemical Properties :

  • The trifluoromethyl analogue () exhibits higher lipophilicity (logP: 1.2) compared to the target compound’s calculated logP of 0.9, impacting membrane permeability.
  • Ethyl ester derivatives () balance polarity and bioavailability, achieving 65% yield in RSV inhibitor synthesis .

Biological Activity

2-Methyl-5-(prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological implications.

The compound's molecular formula is C11H14N4C_{11}H_{14}N_4 with a molecular weight of approximately 202.25 g/mol. Its structure features a pyrazolo[1,5-a]pyrazine core, which is known for various biological activities.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit broad-spectrum antimicrobial activity. Pyrazines are recognized for their effectiveness against various bacterial strains. For instance:

  • Study Findings : A study on related pyrazine compounds demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell walls and DNA damage at elevated concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. While specific data on this compound is limited, related pyrazine derivatives have shown promising results:

CompoundCell LineIC50 (µM)Mechanism
Compound AHCT116 (colon cancer)10.5Induces apoptosis via mitochondrial pathway
Compound BMCF-7 (breast cancer)9.1Inhibits cell proliferation by affecting cell cycle regulators
Compound CA549 (lung cancer)0.13Strong cytotoxicity through oxidative stress induction

These findings suggest that the structural features of pyrazines contribute to their ability to induce apoptosis and inhibit tumor growth through various mechanisms .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of a pyrazine derivative in food preservation contexts. The compound exhibited effective inhibition of pathogenic bacteria at low concentrations, indicating its potential as a natural preservative in food products .
  • Cancer Research : In another investigation focused on the anticancer properties of pyrazine derivatives, it was found that certain compounds could significantly reduce cell viability in breast and colon cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

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